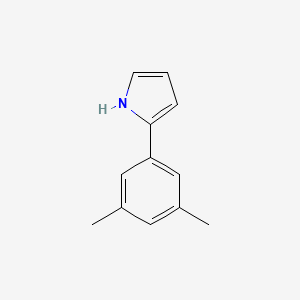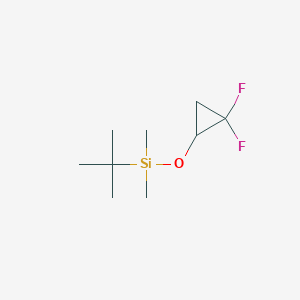
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a nitro group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. Catalysts such as palladium or nickel are often employed to facilitate these transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(Difluoromethyl)-3-amino-1H-pyrazole-4-carbonitrile .
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Agrochemicals: The compound is of interest in the agrochemical industry for its potential use as a pesticide or herbicide.
Material Science: It can be used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit enzymes such as succinate dehydrogenase, disrupting the metabolic processes of the target organism . The difluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another pyrazole derivative with similar difluoromethyl substitution.
1-(Difluoromethyl)-3-nitro-1H-pyrazole-4-carboxamide: A compound with a carboxamide group instead of a carbonitrile group.
Uniqueness
The presence of both the difluoromethyl and nitro groups enhances its reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C5H2F2N4O2 |
|---|---|
Poids moléculaire |
188.09 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-nitropyrazole-4-carbonitrile |
InChI |
InChI=1S/C5H2F2N4O2/c6-5(7)10-2-3(1-8)4(9-10)11(12)13/h2,5H |
Clé InChI |
PIDVWNPZFVGMIB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NN1C(F)F)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)









